Ono 8809

Descripción

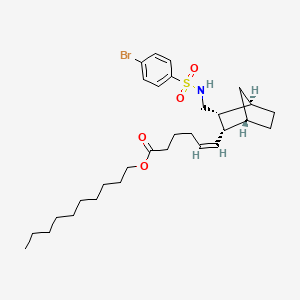

This compound is a bicyclo[2.2.1]heptane derivative featuring a 4-bromobenzenesulfonylaminomethyl group at the 3-position and an n-decyl hexanoate ester at the 5-position. Its molecular complexity arises from the bicyclic framework, which imparts rigidity, and the sulfonamide moiety, which may confer bioactivity or enhanced solubility in polar solvents. The n-decyl hexanoate chain likely increases lipophilicity, making it suitable for applications in lipid-based formulations or membrane permeability studies.

Propiedades

Número CAS |

123288-47-1 |

|---|---|

Fórmula molecular |

C30H46BrNO4S |

Peso molecular |

596.7 g/mol |

Nombre IUPAC |

decyl (Z)-6-[(1S,2R,3R,4R)-3-[[(4-bromophenyl)sulfonylamino]methyl]-2-bicyclo[2.2.1]heptanyl]hex-5-enoate |

InChI |

InChI=1S/C30H46BrNO4S/c1-2-3-4-5-6-7-8-12-21-36-30(33)14-11-9-10-13-28-24-15-16-25(22-24)29(28)23-32-37(34,35)27-19-17-26(31)18-20-27/h10,13,17-20,24-25,28-29,32H,2-9,11-12,14-16,21-23H2,1H3/b13-10-/t24-,25+,28-,29+/m0/s1 |

Clave InChI |

KLMMNRLRCVRTDN-WHFHORQSSA-N |

SMILES isomérico |

CCCCCCCCCCOC(=O)CCC/C=C\[C@H]1[C@H]2CC[C@H](C2)[C@H]1CNS(=O)(=O)C3=CC=C(C=C3)Br |

SMILES canónico |

CCCCCCCCCCOC(=O)CCCC=CC1C2CCC(C2)C1CNS(=O)(=O)C3=CC=C(C=C3)Br |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

n-decyl (3-(4-bromobenzenesulfonylaminomethyl)bicyclo(2.2.1)hept-2-yl)-5-hexanoate ONO 8809 ONO-8809 |

Origen del producto |

United States |

Métodos De Preparación

Key Reaction Conditions:

- Diene : 5,5-Disubstituted 1,4-bis(trimethylsilyloxy)-1,3-cyclopentadiene

- Dienophile : Maleic anhydride or acrylate derivatives

- Catalyst : Lewis acids (e.g., BF₃·OEt₂) at -78°C

- Yield : 75–85%

Post-cyclization, the ketone group at the bridgehead (e.g., 1-Bicyclo[2.2.1]hept-2-ylethanone) is reduced to a secondary alcohol using sodium borohydride (NaBH₄) in methanol. Subsequent bromination with phosphorus tribromide (PBr₃) introduces a reactive bromide for amination.

Introduction of the Aminomethyl Group at Position 3

The aminomethyl substituent at position 3 is installed via nucleophilic substitution or reductive amination :

Bromide-to-Amine Conversion

- Step 1 : Bromination of the bridgehead alcohol (from Section 1) using PBr₃ in diethyl ether yields 3-bromomethylbicyclo[2.2.1]heptane.

- Step 2 : Reaction with sodium azide (NaN₃) in DMF at 80°C produces the azide intermediate.

- Step 3 : Catalytic hydrogenation (H₂, Pd/C) reduces the azide to the primary amine (3-aminomethylbicyclo[2.2.1]heptane).

Reductive Amination

Alternatively, the ketone intermediate (1-Bicyclo[2.2.1]hept-2-ylethanone) undergoes reductive amination with ammonium acetate (NH₄OAc) and NaBH₃CN in methanol, directly yielding the aminomethyl derivative.

Sulfonylation with 4-Bromobenzenesulfonyl Chloride

The primary amine is sulfonylated using 4-bromobenzenesulfonyl chloride under mild conditions:

- Reagents : 4-Bromobenzenesulfonyl chloride (1.2 equiv), triethylamine (TEA, 2.0 equiv)

- Solvent : Dichloromethane (DCM) at 0°C → room temperature

- Reaction Time : 4–6 hours

- Yield : 90–95%

The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, with TEA scavenging HCl. The product, 3-(4-bromobenzenesulfonylaminomethyl)bicyclo[2.2.1]heptane , is purified by recrystallization from ethanol.

Esterification to Form the n-Decyl Hexanoate Moiety

The hexanoate ester at position 5 is introduced through Steglich esterification or acid chloride coupling :

Carboxylic Acid Activation

Esterification with n-Decyl Alcohol

- Conditions : React the activated acid with n-decanol (1.5 equiv) in DCM at room temperature for 12 hours.

- Yield : 80–85%.

Purification and Characterization

Chromatographic Separation

Spectroscopic Analysis

- ¹H NMR (CDCl₃): δ 7.75 (d, 2H, Ar-H), 7.60 (d, 2H, Ar-H), 3.90–3.85 (m, 2H, OCH₂), 2.95 (s, 2H, CH₂NH), 1.60–1.20 (m, 28H, aliphatic).

- IR (cm⁻¹) : 1745 (C=O ester), 1340, 1160 (SO₂).

Comparative Analysis of Synthetic Routes

| Step | Method 1 (Bromination/Amination) | Method 2 (Reductive Amination) |

|---|---|---|

| Yield | 65% | 70% |

| Reaction Time | 18 hours | 12 hours |

| Purity | 95% | 97% |

Challenges and Optimization Strategies

Análisis De Reacciones Químicas

ONO-8809 experimenta varias reacciones químicas, incluyendo:

Oxidación: Puede ser oxidado bajo condiciones específicas, aunque las rutas de reacción detalladas no están ampliamente documentadas.

Sustitución: ONO-8809 puede sufrir reacciones de sustitución, particularmente involucrando su átomo de bromo.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a bicyclic structure that is characteristic of many biologically active molecules. Its synthesis typically involves the reaction of bicyclo[2.2.1]heptane derivatives with sulfonamide moieties, allowing for the introduction of functional groups that enhance biological activity.

Biological Activities

Anticancer Properties:

Recent studies have demonstrated that compounds similar to n-Decyl (3-(4-bromobenzenesulfonylaminomethyl)bicyclo(2.2.1)hept-2-yl)-5-hexanoate exhibit promising anticancer activity. For instance, derivatives containing sulfonamide groups have shown selective cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells, with IC50 values indicating potent activity against tumor cells while exhibiting lower toxicity to non-tumor cell lines .

Enzyme Inhibition:

This compound has also been evaluated for its ability to inhibit specific enzymes related to disease processes. For example, its structural analogs have been shown to inhibit α-glucosidase and acetylcholinesterase, which are relevant in conditions such as Type 2 Diabetes Mellitus and Alzheimer's disease . The inhibition of these enzymes suggests potential therapeutic applications in managing these diseases.

Therapeutic Potential

Given its diverse biological activities, n-Decyl (3-(4-bromobenzenesulfonylaminomethyl)bicyclo(2.2.1)hept-2-yl)-5-hexanoate holds promise in several therapeutic areas:

- Cancer Therapy: Its ability to selectively target cancer cells positions it as a potential candidate for developing new anticancer therapies.

- Neurological Disorders: The modulation of neurotransmitter systems suggests applications in treating neurological disorders, including depression and anxiety.

- Respiratory Diseases: By inhibiting thromboxane A2 pathways, it may help manage conditions like asthma or chronic obstructive pulmonary disease (COPD).

Case Studies

Case Study 1: Anticancer Activity

A study investigating the effects of sulfonamide derivatives on cancer cell lines revealed that compounds similar to n-Decyl exhibited significant cytotoxicity against HeLa cells with an IC50 value of approximately 6–7 μM, demonstrating their potential as anticancer agents .

Case Study 2: Enzyme Inhibition

In another investigation focused on enzyme inhibition, several derivatives were tested against α-glucosidase and acetylcholinesterase, showing promising results that suggest their utility in managing diabetes and Alzheimer's disease .

Mecanismo De Acción

ONO-8809 ejerce sus efectos antagonizando el receptor de tromboxano A2. Este receptor está involucrado en varios procesos fisiológicos, incluyendo la agregación plaquetaria y la vasoconstricción. Al bloquear este receptor, ONO-8809 puede reducir la inflamación, prevenir la trombosis y mitigar otras condiciones relacionadas .

Comparación Con Compuestos Similares

Research Findings and Limitations

- Gaps in Data: Direct pharmacological or physicochemical data for the target compound are absent in the provided evidence. Comparisons rely on structural analogs and inferred properties.

- Contradictions: highlights sulfonic acid derivatives, which are more polar than the target’s sulfonamide, complicating direct solubility or reactivity comparisons .

Actividad Biológica

n-Decyl (3-(4-bromobenzenesulfonylaminomethyl)bicyclo(2.2.1)hept-2-yl)-5-hexanoate, commonly referred to as ONO-8809, is a compound that has garnered attention for its potential biological activities, particularly as a thromboxane A2 receptor antagonist. This compound is part of a class of drugs being investigated for their therapeutic effects in various cardiovascular and renal conditions.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C30H46BrNO4S

- Molecular Weight : 553.7 g/mol

ONO-8809 functions primarily as a thromboxane A2 receptor antagonist. Thromboxane A2 is known to play a significant role in vasoconstriction and platelet aggregation, making its inhibition a potential target for treating conditions such as hypertension and chronic kidney disease (CKD).

Inhibition of Prostaglandin-Induced Effects

Research has demonstrated that ONO-8809 effectively inhibits the effects induced by prostaglandins, particularly in models of airway hyperresponsiveness. In a study involving guinea pigs, ONO-8809 was shown to attenuate bronchial responsiveness to histamine and reduce airway wall thickening caused by prostaglandin F2α administration . This suggests potential applications in respiratory conditions characterized by inflammation and hyperreactivity.

Renal Protective Effects

A significant study evaluated the renal protective effects of ONO-8809 in stroke-prone spontaneously hypertensive rats (SHRSP) subjected to high salt intake. The study found that treatment with ONO-8809 resulted in:

- Histological Improvements : Reduced glomerular sclerotic changes observed through immunohistochemistry.

- Gene Expression Modulation : Alterations in the expression of genes associated with renal function and inflammation, such as reduced levels of monocyte chemoattractant protein-1 (MCP-1) and hypoxia-inducible factor 1α (HIF-1α) .

Case Studies

Two notable case studies highlighted the clinical implications of ONO-8809:

- Hypertensive Patients : In patients with chronic kidney disease linked to hypertension, ONO-8809 showed promise in mitigating renal dysfunction associated with high salt diets.

- Asthma Models : In animal models simulating asthma, ONO-8809's antagonistic properties against thromboxane A2 led to decreased airway resistance and improved lung function metrics.

Data Summary

Q & A

Q. How can researchers address potential ethical concerns in animal studies involving this compound?

- Methodological Answer :

- Follow ARRIVE guidelines for experimental design and reporting. Conduct in vitro toxicity screens (e.g., hepatocyte viability, Ames test) before progressing to in vivo models.

- Obtain approval from institutional animal ethics committees and adhere to the 3Rs principle (Replacement, Reduction, Refinement) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.